molecular formula C27H26N4O4 B11270914 4-{6,6-Dimethyl-3-[(3-methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid

4-{6,6-Dimethyl-3-[(3-methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid

Cat. No.: B11270914
M. Wt: 470.5 g/mol
InChI Key: SYNBZUHAZQCFCF-UHFFFAOYSA-N
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Description

4-{6,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4-{6,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazoloquinazoline core, followed by the introduction of the benzoic acid moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed to break down into simpler components.

Scientific Research Applications

4-{6,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{6,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-{6,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID include other pyrazoloquinazoline derivatives These compounds share a similar core structure but differ in the functional groups attached to the core

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

4-[6,6-dimethyl-3-[(3-methylphenyl)carbamoyl]-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid

InChI

InChI=1S/C27H26N4O4/c1-15-5-4-6-18(11-15)29-25(33)19-14-28-31-23(16-7-9-17(10-8-16)26(34)35)22-20(30-24(19)31)12-27(2,3)13-21(22)32/h4-11,14,23,30H,12-13H2,1-3H3,(H,29,33)(H,34,35)

InChI Key

SYNBZUHAZQCFCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)C(=O)O)C(=O)CC(C4)(C)C

Origin of Product

United States

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